2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761292
InChI: InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3
SMILES:
Molecular Formula: C11H25NO
Molecular Weight: 187.32 g/mol

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol

CAS No.:

Cat. No.: VC17761292

Molecular Formula: C11H25NO

Molecular Weight: 187.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol -

Specification

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
IUPAC Name 2-(2,2-dimethylpropylamino)-4-methylpentan-1-ol
Standard InChI InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3
Standard InChI Key AWOKGGLTELIXQR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CO)NCC(C)(C)C

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is 2-amino-4-methylpentan-1-ol . This nomenclature reflects its five-carbon chain (pentanol) with a methyl group at the fourth carbon and an amine group at the second position.

Synonyms and Alternative Designations

Common synonyms include:

  • DL-Leucinol

  • 1-Pentanol, 2-amino-4-methyl-

  • 2-Amino-4-methylpentanol

The CAS Registry Number 502-32-9 is universally recognized for this compound .

Molecular Formula and Weight

  • Molecular Formula: C6H15NO\text{C}_6\text{H}_{15}\text{NO}

  • Molecular Weight: 117.19 g/mol (calculated via PubChem) .

Structural Characteristics

2D and 3D Conformations

The SMILES notation for the structure is CC(C)CC(CO)N , indicating a branched carbon chain with hydroxyl and amine groups. The 3D conformation reveals a staggered arrangement that minimizes steric hindrance between the methyl and hydroxyl groups .

Key Structural Features:

  • Branched Carbon Chain: A five-carbon backbone with a methyl group at position 4.

  • Functional Groups: A primary alcohol (-OH) at position 1 and a primary amine (-NH2_2) at position 2.

  • Chirality: The presence of stereoisomers (DL-leucinol) suggests two enantiomeric forms .

Computational Descriptors

  • InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N

  • Hydrogen Bond Donors: 2 (one -OH, one -NH2_2)

  • Rotatable Bonds: 3

  • XLogP3: 0.4 (indicating moderate hydrophobicity) .

Physical and Thermodynamic Properties

Phase-Change Data

PropertyValueConditionsSource
Boiling Point371–372 K0.015 bar (reduced pressure)NIST WebBook
Melting PointNot reported--
DensityNot reported--

The boiling point under reduced pressure (0.015 bar) is critical for purification via vacuum distillation .

Spectral Data

While specific spectral data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure suggests characteristic peaks for -OH (~3200–3600 cm1^{-1}) and -NH2_2 (~3300 cm1^{-1}) in IR spectroscopy.

Synthesis and Production

Key Challenges

  • Steric Hindrance: The branched structure complicates reaction kinetics.

  • Enantiomeric Separation: Resolving DL-leucinol into its D- and L-forms requires chiral catalysts or chromatography .

Applications in Research and Industry

Pharmaceutical Intermediates

DL-Leucinol serves as a precursor in synthesizing peptidomimetics and β-amino alcohols, which are pivotal in drug design .

Polymer Stabilizers

Stability and Reactivity

Thermal Stability

The compound is stable under ambient conditions but decomposes at elevated temperatures (>372 K) .

Reactivity Profile

  • Amine Group: Participates in nucleophilic substitution and acylation.

  • Alcohol Group: Susceptible to oxidation (e.g., to carboxylic acids) and esterification.

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